Pinoxaden Pinoxaden Pinoxaden belongs to phenylpyrazolines class. It is a post-emergence, selective herbicide used widely for a variety of annual grass weeds.
Pinoxaden is a pyrazolooxadiazepine that is 7-oxo-1,2,4,5-tetrahydro-7H-pyrazolo[1,2-d][1,4,5]oxadiazepin which is substituted at positions 8 and 9 by 2,6-diethyl-4-methylphenyl and pivaloyloxy groups, respectively. A pro-herbicide (by hydrolysis of the pivalate ester to give the corresponding enol), it is used for control of grass weeds in cereal crops. It has a role as a xenobiotic, an environmental contaminant, an agrochemical, an EC 6.4.1.2 (acetyl-CoA carboxylase) inhibitor and a proherbicide. It is a pivalate ester and a pyrazolooxadiazepine. It derives from a pinoxaden acid.
Brand Name: Vulcanchem
CAS No.: 243973-20-8
VCID: VC21241921
InChI: InChI=1S/C23H32N2O4/c1-7-16-13-15(3)14-17(8-2)18(16)19-20(26)24-9-11-28-12-10-25(24)21(19)29-22(27)23(4,5)6/h13-14H,7-12H2,1-6H3
SMILES: CCC1=CC(=CC(=C1C2=C(N3CCOCCN3C2=O)OC(=O)C(C)(C)C)CC)C
Molecular Formula: C23H32N2O4
Molecular Weight: 400.5 g/mol

Pinoxaden

CAS No.: 243973-20-8

Cat. No.: VC21241921

Molecular Formula: C23H32N2O4

Molecular Weight: 400.5 g/mol

* For research use only. Not for human or veterinary use.

Pinoxaden - 243973-20-8

Specification

Description Pinoxaden belongs to phenylpyrazolines class. It is a post-emergence, selective herbicide used widely for a variety of annual grass weeds.
Pinoxaden is a pyrazolooxadiazepine that is 7-oxo-1,2,4,5-tetrahydro-7H-pyrazolo[1,2-d][1,4,5]oxadiazepin which is substituted at positions 8 and 9 by 2,6-diethyl-4-methylphenyl and pivaloyloxy groups, respectively. A pro-herbicide (by hydrolysis of the pivalate ester to give the corresponding enol), it is used for control of grass weeds in cereal crops. It has a role as a xenobiotic, an environmental contaminant, an agrochemical, an EC 6.4.1.2 (acetyl-CoA carboxylase) inhibitor and a proherbicide. It is a pivalate ester and a pyrazolooxadiazepine. It derives from a pinoxaden acid.
CAS No. 243973-20-8
Molecular Formula C23H32N2O4
Molecular Weight 400.5 g/mol
IUPAC Name [8-(2,6-diethyl-4-methylphenyl)-7-oxo-1,2,4,5-tetrahydropyrazolo[1,2-d][1,4,5]oxadiazepin-9-yl] 2,2-dimethylpropanoate
Standard InChI InChI=1S/C23H32N2O4/c1-7-16-13-15(3)14-17(8-2)18(16)19-20(26)24-9-11-28-12-10-25(24)21(19)29-22(27)23(4,5)6/h13-14H,7-12H2,1-6H3
Standard InChI Key MGOHCFMYLBAPRN-UHFFFAOYSA-N
SMILES CCC1=CC(=CC(=C1C2=C(N3CCOCCN3C2=O)OC(=O)C(C)(C)C)CC)C
Canonical SMILES CCC1=CC(=CC(=C1C2=C(N3CCOCCN3C2=O)OC(=O)C(C)(C)C)CC)C
Colorform Fine white powde
Melting Point 120.5-121.6 °C

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